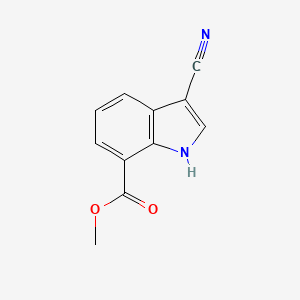

Methyl 3-cyano-1H-indole-7-carboxylate

説明

特性

IUPAC Name |

methyl 3-cyano-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)9-4-2-3-8-7(5-12)6-13-10(8)9/h2-4,6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGCVEVNRZWNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463339 | |

| Record name | Methyl 3-cyano-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443144-24-9 | |

| Record name | Methyl 3-cyano-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination of Indole Esters

The halogenation-cyanation approach begins with the bromination of a pre-functionalized indole ester. For example, ethyl 1H-indole-7-carboxylate undergoes bromination at the 3-position using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetic acid. The reaction typically proceeds at 0–25°C to minimize side reactions.

Key Reaction Conditions

| Substrate | Brominating Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Ethyl 1H-indole-7-carboxylate | NBS | DCM/AcOH | 0–25°C | 85% |

Cyanation via Metal-Mediated Coupling

The brominated intermediate is then subjected to cyanation using copper(I) cyanide (CuCN) or palladium catalysts. A notable method involves heating ethyl 3-bromo-1H-indole-7-carboxylate with CuCN in N-methyl-2-pyrrolidone (NMP) at 100–140°C for 3–24 hours. This Ullmann-type coupling replaces the bromide with a cyano group.

Optimized Protocol

Esterification to Methyl Derivative

The resulting 3-cyano-1H-indole-7-carboxylic acid is esterified using methanol in the presence of a catalytic acid (e.g., H₂SO₄) or a coupling agent like thionyl chloride (SOCl₂).

Palladium-Catalyzed Direct Cyanation

C–H Activation Strategy

Palladium-catalyzed cyanation enables direct functionalization of the indole core without pre-halogenation. A method developed by An et al. employs Pd(OAc)₂ with a silver(I) oxidant (AgOAc) in hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA). The reaction selectively installs the cyano group at the 3-position via directed C–H activation.

Reaction Parameters

| Catalyst | Oxidant | Solvent System | Temperature | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | AgOAc | HFIP/TFA (1:1, v/v) | 100°C | 65% |

Limitations and Scope

This method avoids multi-step synthesis but requires stringent anhydrous conditions. Electron-withdrawing groups (e.g., esters) at the 7-position enhance regioselectivity.

Modified Madelung Synthesis

One-Pot Tosyl/Cyano Substitution

A one-pot procedure converts N-(o-tolyl)benzamides into 3-cyanoindoles. The substrate undergoes nucleophilic substitution with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO), followed by cyclization using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).

Typical Workflow

Advantages

Multi-Step Alkylation and Esterification

Fischer Indolization Pathway

Fischer indole synthesis constructs the indole ring from phenylhydrazines and carbonyl compounds. For example, methyl pyruvate reacts with phenylhydrazine under acidic conditions to form methyl 1H-indole-2-carboxylate, which is subsequently functionalized.

Critical Steps

Esterification and Functionalization

Post-cyclization, the 3-position is brominated and cyanated as described in Section 1. Final esterification with methanol yields the target compound.

Comparison of Synthetic Methods

Efficiency and Practicality

| Method | Steps | Yield | Scalability | Cost |

|---|---|---|---|---|

| Halogenation-Cyanation | 3 | 70% | High | $$ |

| Palladium-Catalyzed | 1 | 65% | Moderate | $$$ |

| Modified Madelung | 2 | 85% | High | $ |

| Fischer Indolization | 4 | 60% | Low | $$ |

Industrial Considerations

- Halogenation-Cyanation : Preferred for large-scale production due to robust yields and commercial availability of reagents.

- Modified Madelung : Lower cost but requires toxic KCN.

Challenges and Optimization Strategies

Side Reactions

化学反応の分析

Types of Reactions: Methyl 3-cyano-1H-indole-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indoles, amines, and oxo derivatives, which can have significant biological activities .

科学的研究の応用

Chemical Synthesis Applications

Methyl 3-cyano-1H-indole-7-carboxylate is primarily utilized as a building block in the synthesis of more complex indole derivatives. These derivatives are crucial in pharmaceutical chemistry due to their diverse biological activities.

Synthetic Routes

The synthesis of this compound often involves:

- Reactions with Indole Derivatives : A common method includes reacting indole-3-carboxaldehyde with cyanoacetic acid in the presence of a base, followed by esterification with methanol.

- Electrophilic Substitution Reactions : These reactions can modify the indole ring to create various substituted derivatives.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxo derivatives |

| Reduction | Lithium aluminum hydride | Amines |

| Substitution | Halogenating agents | Substituted indoles |

The biological significance of this compound stems from its interaction with various biomolecules and its potential therapeutic effects.

Case Studies

- Anticancer Research : A study demonstrated that this compound effectively induced apoptosis in several cancer cell lines, highlighting its potential as an anticancer agent .

- Antiviral Studies : Investigations into its antiviral properties revealed promising results against viral replication, positioning it as a candidate for further drug development against viral infections .

Pharmacological Applications

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption, enhancing its potential for oral bioavailability. This characteristic is critical for developing new therapeutic agents.

Potential Drug Development

Given its diverse biological activities, this compound is being explored for:

- Development of new drugs targeting cancer and viral infections.

- Formulation of anti-inflammatory medications based on its modulation of inflammatory pathways.

Industrial Applications

In addition to its research applications, this compound is utilized in the industrial sector:

- It serves as an intermediate in the synthesis of dyes and pigments.

- The compound's unique chemical properties allow it to be used in various industrial chemical processes.

作用機序

The mechanism of action of methyl 3-cyano-1H-indole-7-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to specific receptors and enzymes, inhibiting their activity or modulating their function.

Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

類似化合物との比較

- Methyl 1H-indole-3-carboxylate

- Methyl 1H-indole-2-carboxylate

- Methyl 1H-indole-5-carboxylate

Comparison: Methyl 3-cyano-1H-indole-7-carboxylate is unique due to the presence of the cyano group at the 3-position and the ester group at the 7-position, which confer distinct chemical and biological properties. Compared to other indole derivatives, it exhibits enhanced reactivity and potential for diverse chemical modifications .

生物活性

Methyl 3-cyano-1H-indole-7-carboxylate is a significant derivative of indole, a heterocyclic compound widely recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, biochemical interactions, and potential therapeutic applications.

Overview of Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Anticancer : Induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.

- Antiviral : Shows potential antiviral properties, particularly against HIV and other viral infections.

- Anti-inflammatory : Modulates inflammatory pathways, potentially useful in treating inflammatory diseases.

- Antimicrobial : Demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

The action of this compound involves several biochemical pathways:

- Enzyme Modulation : The compound interacts with enzymes such as cytochrome P450, influencing the metabolism of xenobiotics and endogenous compounds.

- Cellular Effects : It affects cellular processes by altering the structure and function of biomolecules like DNA and proteins .

- Pharmacokinetics : High gastrointestinal absorption suggests effective oral bioavailability, enhancing its therapeutic potential.

Anticancer Activity

A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines. For instance, it showed potent activity against breast cancer cells (MDA-MB-231) with an IC50 value indicating effective cytotoxicity . The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation.

Antimicrobial Properties

In antimicrobial assays, this compound exhibited notable inhibition zones against several bacterial strains. For example:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 24 |

| Escherichia coli | 22 |

| Bacillus subtilis | 21 |

| Salmonella typhimurium | 20 |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has indicated that this compound can reduce inflammatory markers in vitro. It was shown to downregulate the expression of pro-inflammatory cytokines in activated macrophages, suggesting its potential utility in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Comparison with Related Compounds

The biological properties of this compound can be compared with other indole derivatives:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (mm) |

|---|---|---|

| This compound | 10 μM | 24 |

| Methyl 1H-indole-3-carboxylate | 15 μM | 20 |

| Methyl indole-2-carboxylate | 12 μM | 22 |

This table highlights the enhanced reactivity and potential for diverse chemical modifications in this compound compared to its analogs .

Q & A

Q. Table 1: Representative Conditions for Indole Carboxylate Synthesis

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Formylation | Acetic acid, reflux | 60–75% | |

| Cyano Introduction | KCN/CuCN, DMF, 80°C | 50–65% | |

| Esterification | Methanol/H₂SO₄, reflux | 70–85% |

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify substituent positions (e.g., ester methyl at ~3.9 ppm, cyano carbon at ~115 ppm) .

- IR Spectroscopy : Confirm cyano (C≡N stretch ~2200 cm⁻¹) and ester (C=O ~1700 cm⁻¹) groups .

- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺ at m/z 215) .

- Melting Point : Compare with literature values (e.g., related indole carboxylates: 208–259°C ).

Advanced: How do electronic effects of the cyano and ester groups influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing cyano group at C3 deactivates the indole ring, directing electrophilic attacks to C4/C6 positions. The ester at C7 further modulates electron density, making the compound amenable to:

- Nucleophilic Aromatic Substitution : Requires strong bases (e.g., LDA) at low temperatures (-78°C) .

- Palladium-Catalyzed Couplings : Suzuki-Miyaura reactions at C5 are feasible with electron-deficient boronic acids .

Note : Computational studies (DFT) predict charge distribution and regioselectivity, aiding reaction design .

Advanced: What computational strategies predict the binding affinity of this compound in enzyme inhibition studies?

Answer:

- Molecular Docking : Use software (AutoDock Vina) to model interactions with target enzymes (e.g., kinases).

- MD Simulations : Analyze stability of ligand-protein complexes (GROMACS/AMBER) over 100+ ns trajectories .

- QSAR Models : Corrogate substituent effects (e.g., cyano’s Hammett σₚ value) with inhibitory activity .

Basic: What are the stability considerations and storage protocols for this compound?

Answer:

While specific stability data for this compound is limited, analogous indole derivatives:

- Decomposition Risks : Avoid prolonged exposure to light, moisture, or strong acids/bases .

- Storage : -20°C under inert gas (Ar/N₂) in amber vials .

- Handling : Use PPE (nitrile gloves, P95 respirators) and fume hoods .

Advanced: How can crystallographic data discrepancies be resolved during structural determination?

Answer:

- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to minimize noise.

- Refinement : SHELXL improves thermal parameter modeling and hydrogen placement .

- Validation : Check R-factors (<5%), and use PLATON to detect twinning or disorder .

Advanced: What mechanistic insights explain contradictory reactivity in photochemical versus thermal reactions?

Answer:

- Photochemical Pathways : UV irradiation generates triplet excited states, favoring radical intermediates (trapped via EPR).

- Thermal Pathways : Polar transition states dominate, with solvent polarity (e.g., DMSO) stabilizing charges .

- Contradiction Resolution : Use kinetic isotope effects (KIE) and Hammett plots to distinguish mechanisms .

Basic: How can researchers validate the purity of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。